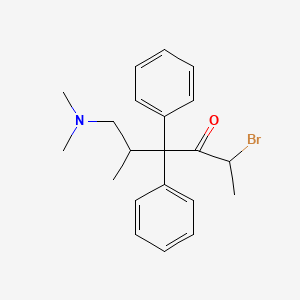
2-Bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is an organic compound with a complex structure It contains a bromine atom, a dimethylamino group, and two phenyl groups attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the dimethylamino group. The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product would be purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Aplicaciones Científicas De Investigación
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group play key roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-4,5-dimethoxybenzoic acid: This compound also contains a bromine atom and is used in similar synthetic applications.
2-amino-5-bromo-4,6-dimethylpyridine: Another brominated compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is unique due to its specific combination of functional groups and its hexanone backbone. This structure provides distinct reactivity and potential applications compared to other brominated compounds. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound in scientific research.
Propiedades
Número CAS |
7500-27-8 |
|---|---|
Fórmula molecular |
C21H26BrNO |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
2-bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C21H26BrNO/c1-16(15-23(3)4)21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
Clave InChI |
FQENEZQJHZAKPK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
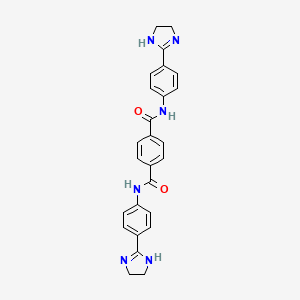
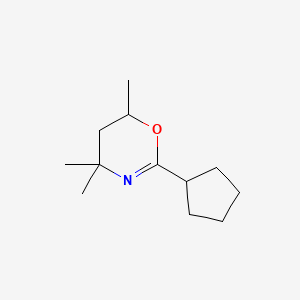
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
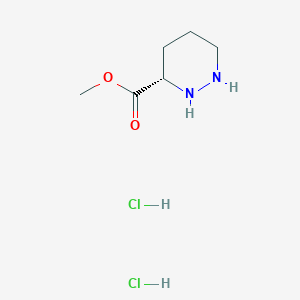
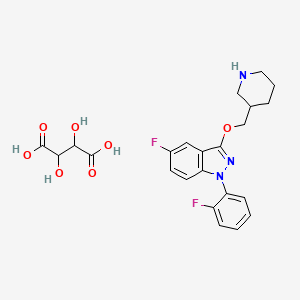
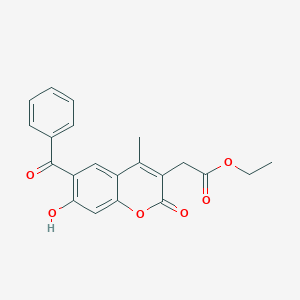
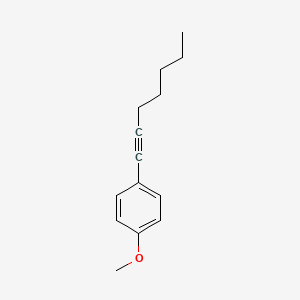

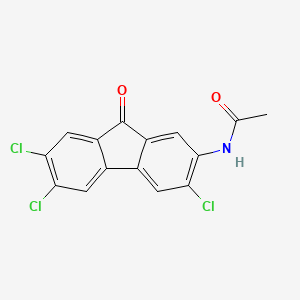

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)
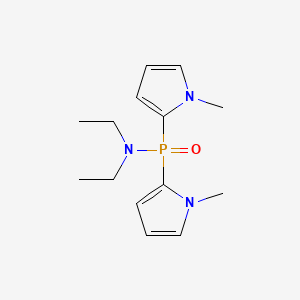
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
